1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxy group, and an oxalic acid moiety, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-methoxy-4-methylphenol with ethylene oxide to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is then reacted with piperazine under controlled conditions to yield 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine. Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The piperazine ring can be reduced under specific conditions to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of 2-(2-methoxy-4-methylphenoxy)acetic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with biological receptors, potentially modulating their activity. The methoxy and methyl groups on the aromatic ring may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxy-4-methylphenoxy)acetic acid: Shares the methoxy and methyl groups but lacks the piperazine ring.
1-(2-Methoxyphenyl)piperazine: Contains the piperazine ring but lacks the oxalic acid moiety.
Uniqueness
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications
Properties
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.C2H2O4/c1-12-3-4-13(14(11-12)17-2)18-10-9-16-7-5-15-6-8-16;3-1(4)2(5)6/h3-4,11,15H,5-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKNRHYVJNJAAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCNCC2)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.